molecular formula C8H11N3O2 B2633620 Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate CAS No. 82523-06-6

Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate

Cat. No. B2633620
CAS RN: 82523-06-6
M. Wt: 181.195
InChI Key: RFEAQJBHALKQQR-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate” is a chemical compound . It is also known as “4,5,6,7-四氢-3H-咪唑并 [4,5-C]吡啶盐酸盐” and can be obtained from histamine dihydrochloride and polyformaldehyde . It has been reported to be used in the preparation of Xa factor inhibitors and CDK inhibitors .


Synthesis Analysis

The synthesis of “this compound” involves nonaqueous solvents such as acetonitrile, tetrahydrofuran, or methylene chloride, with an added organic base, such as triethylamine or pyridine, if needed at temperatures between -10° C. and the reflux temperature of the solvent .


Molecular Structure Analysis

The superimposition of all compounds to the template compound was carried out using a common substructure-based alignment method .


Chemical Reactions Analysis

“this compound” is a solid compound . Its linear formula is C8H12O2N3Cl1 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its linear formula is C8H12O2N3Cl1 .

Scientific Research Applications

P2X7 Receptor Antagonism

The chemical compound has been identified as a key component in the synthesis of potent P2X7 antagonists, contributing to the development of compounds with high oral bioavailability and acceptable safety margins in preclinical species. The specificity of these antagonists towards the P2X7 receptor, coupled with their unique cytochrome P450 (CYP) inhibition profile, highlights its significance in therapeutic research, especially in modulating immune responses and inflammation (Swanson et al., 2016).

Molecular Structure and Vibrational Energy Analysis

Detailed studies using density functional theory (DFT) have provided insights into the molecular structure, vibrational energy levels, and potential energy distribution of methyl-derivatives of imidazo[4,5-c]pyridine. These studies not only shed light on the structural aspects but also on the electronic properties of such compounds, contributing to a deeper understanding of their reactivity and interaction with biological targets (Lorenc et al., 2008).

Functionalization Reactions

Research into the functionalization reactions of related structures has shown the versatility of these compounds in synthesizing a wide range of bioactive molecules. For example, the conversion of pyrazole-3-carboxylic acid into carboxamide through reactions with diaminopyridine showcases the potential of these structures in diversifying pharmacophores for enhanced biological activities (Yıldırım et al., 2005).

Structural Determination and Bonding Analysis

Quantum chemical calculations and X-ray diffraction (XRD) studies have been pivotal in determining the molecular structures of methyl derivatives of imidazo[4,5-c]pyridine. These studies have elucidated the nearly planar conformation of these molecules and highlighted the presence of N–H⋯N hydrogen bonds, which are crucial for understanding the stability and reactivity of these compounds (Dymińska et al., 2011).

Nitration and Substitution Reactions

The nitration of derivatives has been explored, showing the feasibility of introducing nitro groups into the imidazo[4,5-b]pyridin-2-one framework. This type of chemical modification is essential for creating compounds with varying electronic properties and biological activities, underscoring the adaptability of the chemical structure in medicinal chemistry applications (Smolyar et al., 2007).

Safety and Hazards

“Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . It should be avoided in conditions of heat, flames, and sparks. It should not be mixed with oxidizing agents .

Future Directions

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5/h4,6,9H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEAQJBHALKQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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